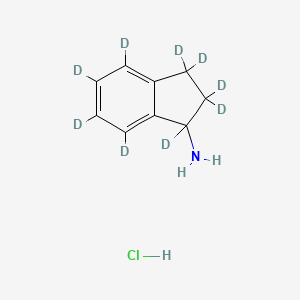
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride: is a deuterated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride typically involves multiple steps:
Deuteration of Indene: Indene is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Amination: The deuterated indene undergoes amination, where an amine group is introduced at the 1-position.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve:
Catalytic Deuteration: Using a deuterium gas and a suitable catalyst to achieve high levels of deuteration.
Continuous Flow Reactors: For the amination step to ensure consistent quality and yield.
Crystallization: To purify the final hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, Acyl chlorides.
Major Products
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated hydrocarbons.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems due to the presence of deuterium.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs which may have improved metabolic stability.
Industry: Utilized in the synthesis of other deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism by which 1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride exerts its effects involves:
Molecular Targets: The amine group can interact with various biological targets, including enzymes and receptors.
Pathways: Deuterium substitution can alter the metabolic pathways, potentially leading to slower metabolism and longer duration of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indene: The non-deuterated parent compound.
Deuterated Benzene: Another deuterated aromatic compound.
Deuterated Toluene: A deuterated derivative of toluene.
Uniqueness
1,2,2,3,3,4,5,6,7-Nonadeuterioinden-1-amine;hydrochloride is unique due to:
High Level of Deuteration: Provides distinct advantages in NMR spectroscopy and metabolic studies.
Specific Amination: The presence of the amine group at the 1-position offers unique reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C9H12ClN |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
1,2,2,3,3,4,5,6,7-nonadeuterioinden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/i1D,2D,3D,4D,5D2,6D2,9D; |
Clé InChI |
RHAAGWRBIVCBSY-AFPZDCKGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(C(C2([2H])N)([2H])[2H])([2H])[2H])[2H])[2H].Cl |
SMILES canonique |
C1CC2=CC=CC=C2C1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


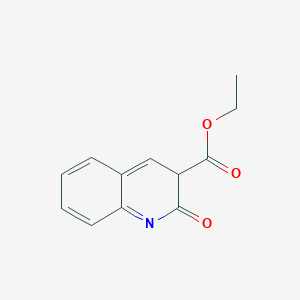
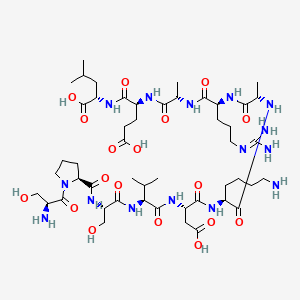
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
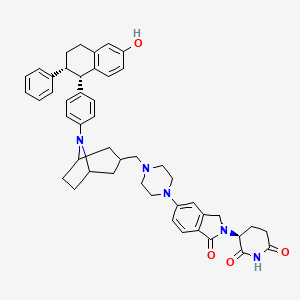
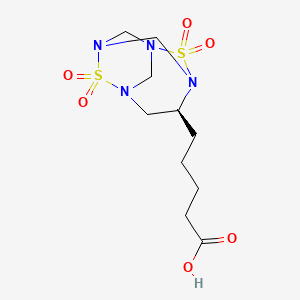
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
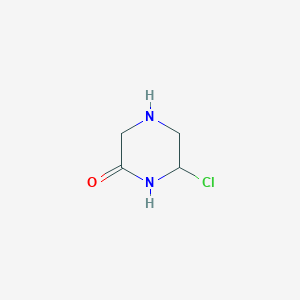
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

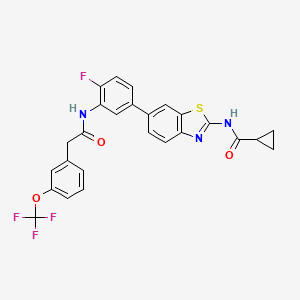
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)

